
1-Phenyl-1H-imidazole trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1H-imidazole trifluoromethanesulfonate is a chemical compound with the molecular formula C10H9F3N2O3S. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by the presence of a phenyl group attached to an imidazole ring, which is further bonded to a trifluoromethanesulfonate group.
Wirkmechanismus
Safety and Hazards
1-Phenyl-1H-imidazole trifluoromethanesulfonate has low toxicity but proper laboratory procedures should still be followed, including wearing appropriate protective equipment such as gloves and goggles . It should be handled in a well-ventilated area, and contact with strong oxidizers and inhalation of dust or solution into the eyes, skin, or respiratory tract should be avoided .
Zukünftige Richtungen
Given its role as a reagent in organic synthesis and its use in chemical biology research, 1-Phenyl-1H-imidazole trifluoromethanesulfonate is expected to continue to be a valuable tool in these fields . Its use as an activator in nucleic acid synthesis suggests potential applications in the development of new methods for nucleic acid-based therapeutics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-imidazole trifluoromethanesulfonate can be synthesized through the reaction of imidazole with trifluoromethanesulfonic acid and benzoyl chloride. The reaction typically involves dissolving imidazole in trifluoromethanesulfonic acid, followed by the addition of benzoyl chloride to form the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1H-imidazole trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Coupling Reactions: It is used as a coupling reagent in the synthesis of oligonucleotides.
Common Reagents and Conditions:
Solvents: Common solvents used in reactions involving this compound include acetonitrile and dimethylformamide (DMF).
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the product is often a modified oligonucleotide .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1H-imidazole trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives.
Medicine: The compound is utilized in the development of pharmaceuticals, especially those involving imidazole-based structures.
Industry: It finds applications in the production of various chemical intermediates and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
1-Phenylimidazole: Similar in structure but lacks the trifluoromethanesulfonate group.
1-Phenyl-1H-imidazol-3-ium triflate: Another imidazole derivative with a triflate group instead of trifluoromethanesulfonate.
Uniqueness: 1-Phenyl-1H-imidazole trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other imidazole derivatives. This makes it particularly useful in specific synthetic applications and coupling reactions .
Eigenschaften
IUPAC Name |
1-phenylimidazole;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGZYFHAFBWWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
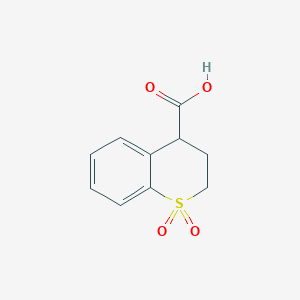
![4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid](/img/structure/B2883885.png)
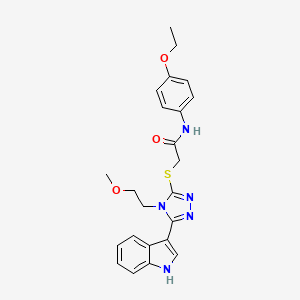

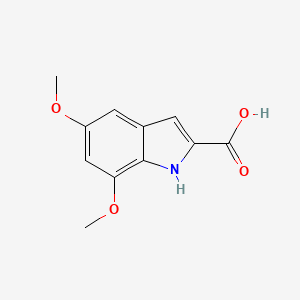
![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)
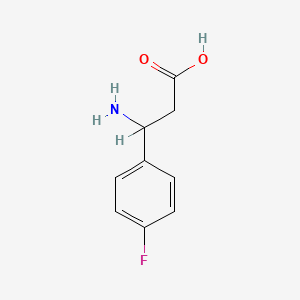
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)
![11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2883897.png)
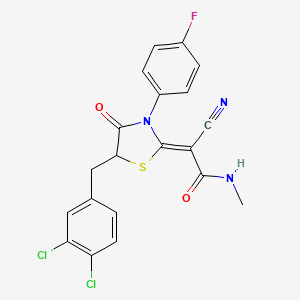

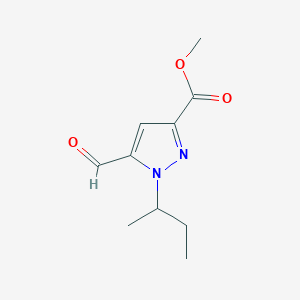
![ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2883904.png)

